A Comprehensive Guide to the Spectroscopic Characterization of 1-(2,3-Difluorophenyl)cyclohexan-1-amine
A Comprehensive Guide to the Spectroscopic Characterization of 1-(2,3-Difluorophenyl)cyclohexan-1-amine
Executive Summary: This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(2,3-Difluorophenyl)cyclohexan-1-amine, a molecule of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document synthesizes predictive data based on established chemical principles with practical, field-proven methodologies for data acquisition and interpretation. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and data interpretation is explained to provide a robust framework for researchers. This guide is designed to be a self-validating reference, grounding its claims in authoritative sources and providing detailed protocols for replication and verification.
Introduction
1-(2,3-Difluorophenyl)cyclohexan-1-amine (Molecular Formula: C₁₂H₁₅F₂N, Monoisotopic Mass: 211.11725 Da) is a synthetic organic compound that merges two key structural motifs: a cyclohexylamine core and a difluorinated phenyl ring.[1] The cyclohexylamine moiety is a prevalent scaffold in numerous biologically active molecules, while the incorporation of fluorine atoms can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2]
Accurate structural elucidation and purity assessment are paramount in drug development and chemical research. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a predictive but deeply informed blueprint of the spectroscopic signature of 1-(2,3-Difluorophenyl)cyclohexan-1-amine, enabling researchers to identify, characterize, and quantify this molecule with high confidence.
Overall Spectroscopic Analysis Workflow
The comprehensive characterization of a novel chemical entity like 1-(2,3-Difluorophenyl)cyclohexan-1-amine involves a multi-technique approach to unambiguously determine its structure and purity. The logical workflow ensures that data from each technique corroborates the others, leading to a conclusive structural assignment.
Figure 1: Recommended workflow for the comprehensive spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The ¹⁹F nucleus is 100% naturally abundant with a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of distinct proton environments and their neighboring atoms.
-
Aromatic Region (δ 7.0-7.4 ppm): Three protons on the difluorophenyl ring will appear in this region. Their signals will be complex multiplets due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
Cyclohexyl Protons (δ 1.2-2.1 ppm): The ten protons of the cyclohexane ring will resonate as a series of broad, overlapping multiplets. This complexity arises from the conformational rigidity of the ring and the numerous, similar chemical environments.
-
Amine Protons (δ 1.5-2.5 ppm): The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. This signal's chemical shift is concentration and solvent-dependent. A key confirmatory experiment is to add a drop of D₂O to the NMR tube, which will cause the -NH₂ signal to disappear due to proton-deuterium exchange.[4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[5]
-
Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The two carbons directly attached to fluorine (C2 and C3) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings.
-
Quaternary Carbon (C1') (δ 55-65 ppm): The sp³-hybridized carbon atom bonded to both the phenyl ring and the nitrogen atom will be found in this region. Its signal is expected to be of lower intensity compared to protonated carbons.
-
Cyclohexyl Carbons (δ 20-40 ppm): The five sp³ carbons of the cyclohexyl ring will appear in the aliphatic region, consistent with typical values for substituted cyclohexanes.[6][7]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is critical for confirming the substitution pattern of the fluorinated ring. The chemical shifts are highly sensitive to the electronic environment.[8][9]
-
Aromatic Fluorines (δ -135 to -165 ppm): Two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C3 positions. Each signal will likely appear as a complex multiplet due to coupling with each other (F-F coupling) and with the aromatic protons (F-H coupling). Predicting the exact chemical shifts without experimental data is challenging, but quantum chemical methods can provide reliable estimates.[10][11]
Figure 2: Diagram of the key NMR coupling interactions expected for the molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).
-
Instrumentation: Utilize a multinuclear NMR spectrometer with a field strength of at least 400 MHz for ¹H.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A common external reference for ¹⁹F NMR is CFCl₃ (0 ppm).
-
Confirmatory Experiments:
-
D₂O Exchange: Add one drop of D₂O to the sample, shake, and re-acquire the ¹H NMR spectrum to confirm the -NH₂ peak.
-
2D NMR: If signal overlap is significant, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to resolve individual signals and confirm assignments.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Molecular Ion and Isotopic Pattern
The compound's molecular formula, C₁₂H₁₅F₂N, dictates an odd nominal molecular mass, consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[12] High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement (expected m/z for [M+H]⁺ = 212.1245).[13]
Predicted Fragmentation Pattern
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. The primary fragmentation pathways likely involve the cleavage of bonds alpha to the nitrogen atom, which is a common fragmentation route for amines.
Figure 3: Plausible mass spectrometry fragmentation pathways for the molecular ion.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI for liquid samples or a GC-MS system with an EI source.
-
ESI-MS (for LC-MS):
-
Infuse the sample solution directly or via an LC system into the ESI source.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm structural features.
-
-
HRMS Analysis: Analyze the sample on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement to within 5 ppm, confirming the elemental formula.
Vibrational (Infrared) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14][15]
Predicted Characteristic Absorption Bands
-
N-H Stretching (3500-3200 cm⁻¹): As a primary amine, the molecule will exhibit two distinct, sharp to medium intensity bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[4][16]
-
C-H Stretching (3100-2850 cm⁻¹): Aromatic C(sp²)-H stretching will appear just above 3000 cm⁻¹, while aliphatic C(sp³)-H stretching from the cyclohexyl ring will be observed just below 3000 cm⁻¹.
-
N-H Bending (1650-1580 cm⁻¹): A medium intensity scissoring vibration for the primary amine group is expected in this region.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): Several bands of varying intensity corresponding to the stretching of the phenyl ring double bonds will be present.
-
C-F Stretching (1300-1100 cm⁻¹): Strong, characteristic absorption bands due to the C-F bond stretching will be a prominent feature in the fingerprint region.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).
-
Solid (as KBr pellet): Mix a small amount of solid sample with dry KBr powder and press into a transparent pellet.
-
ATR: Place the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment first. Then, record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The instrument software will automatically generate the final transmittance or absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons.[17]
Predicted Electronic Transitions
The primary chromophore in this molecule is the 2,3-difluorophenyl ring. The cyclohexylamine portion does not absorb significantly in the 200-800 nm range.[6]
-
π → π Transitions:* Strong absorptions are expected in the UV region, typically between 200-280 nm, corresponding to electronic transitions within the aromatic ring. The exact position of the maximum absorbance (λmax) will be influenced by the fluorine substituents.[18]
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for accuracy.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as the reference (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample across the desired wavelength range (e.g., 190-400 nm) to obtain the absorbance spectrum and identify the λmax.
-
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Observation |
| ¹H NMR | Aromatic H | δ 7.0-7.4 ppm (3H, m) |
| Cyclohexyl H | δ 1.2-2.1 ppm (10H, m) | |
| Amine H | δ 1.5-2.5 ppm (2H, br s), D₂O exchangeable | |
| ¹³C NMR | Aromatic C | δ 110-160 ppm (6 signals, with C-F coupling) |
| Quaternary C-N | δ 55-65 ppm | |
| Cyclohexyl C | δ 20-40 ppm (5 signals) | |
| ¹⁹F NMR | Aromatic F | δ -135 to -165 ppm (2 signals, m) |
| MS (HRMS) | [M+H]⁺ | m/z = 212.1245 (Calculated for C₁₂H₁₆F₂N⁺) |
| IR | N-H stretch | ~3500-3200 cm⁻¹ (2 bands) |
| N-H bend | ~1650-1580 cm⁻¹ | |
| C-F stretch | ~1300-1100 cm⁻¹ (strong) | |
| UV-Vis | λmax | ~200-280 nm (π → π*) |
Conclusion
The structural confirmation of 1-(2,3-Difluorophenyl)cyclohexan-1-amine relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the carbon-hydrogen-fluorine framework, while mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy validates the presence of key functional groups, particularly the primary amine and carbon-fluorine bonds. Finally, UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. The data predicted and protocols outlined in this guide provide a robust and scientifically-grounded framework for the comprehensive analysis of this compound, ensuring high confidence in its structural identity and purity for any research or development application.
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